molecular formula C16H16N4O5S B11051744 N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11051744
M. Wt: 376.4 g/mol
InChI Key: ANRZTJBYGCYZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a 3,5-dimethoxyphenyl group, an oxadiazole ring, and an oxazole ring, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Oxazole Ring: The oxazole ring is often formed by the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the oxadiazole and oxazole intermediates with the 3,5-dimethoxyphenyl group through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or oxazole rings, potentially opening these rings and leading to simpler structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole and oxazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Researchers are investigating its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s ability to interact with specific biological targets makes it a candidate for therapeutic applications. Studies are ongoing to determine its efficacy and safety in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of sensors or catalysts.

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-triazol-2-yl]sulfanyl}acetamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H16N4O5S/c1-9-4-13(20-25-9)15-18-19-16(24-15)26-8-14(21)17-10-5-11(22-2)7-12(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,21)

InChI Key

ANRZTJBYGCYZAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.